molecular formula C15H23N5O3 B2914970 3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 847407-73-2

3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2914970
CAS No.: 847407-73-2
M. Wt: 321.381
InChI Key: RRKDRJFZGINVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a purine-2,6-dione derivative characterized by a methyl group at position 3, an isobutyl (2-methylpropyl) substituent at position 7, and a morpholin-4-ylmethyl group at position 8. The morpholine moiety at position 8 is notable for enhancing solubility and bioavailability, while the isobutyl group at position 7 introduces hydrophobicity, which may influence target binding .

Properties

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-10(2)8-20-11(9-19-4-6-23-7-5-19)16-13-12(20)14(21)17-15(22)18(13)3/h10H,4-9H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKDRJFZGINVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Purine-2,6-dione Derivatives

Purine-2,6-dione derivatives exhibit diverse biological activities, particularly as kinase inhibitors. Below is a comparative analysis of structural analogs, focusing on substituents, molecular properties, and reported activities.

Structural and Substituent Variations

Key structural differences among analogs lie in substituents at positions 7 and 8:

Compound Name R7 Substituent R8 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 2-methylpropyl morpholin-4-ylmethyl C15H22N6O3 ~338
1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenylpropyl)-... 3-phenylpropyl morpholin-4-ylmethyl C21H27N5O3 397.48
CK2 Inhibitor 3-phenoxypropyl hydrazineylidene group C22H24N8O4 ~464
7-(2-Hydroxypropyl)-8-morpholin-4-yl-... 2-hydroxypropyl morpholin-4-yl C14H21N5O4 ~323

Key Observations:

  • Position 7 : Hydrophobic groups (e.g., 3-phenylpropyl , isobutyl ) may enhance membrane permeability or target binding, while polar groups (e.g., 2-hydroxypropyl ) improve solubility.
  • Position 8 : The morpholin-4-ylmethyl group in the target compound and ’s analog introduces a methyl linker, increasing flexibility compared to direct morpholine attachment in .

Physicochemical Properties

  • Molecular Weight : The target compound (~338 g/mol) falls below the typical threshold for drug-likeness (500 g/mol), suggesting favorable bioavailability .
  • LogP : The isobutyl group (logP ~2.5) and morpholinylmethyl (logP ~-0.5) in the target compound balance hydrophobicity and solubility, contrasting with the higher logP of phenyl-containing analogs (e.g., : logP ~3.2) .

Research Findings and Limitations

  • Activity Data : While the target compound lacks reported IC50 values, structural analogs suggest that modifications at R7 and R8 critically modulate kinase inhibition .
  • Synthetic Accessibility : The morpholin-4-ylmethyl group is synthetically accessible via alkylation or reductive amination, as seen in related compounds .
  • Limitations : Absence of direct enzymatic or cellular data for the target compound restricts definitive conclusions about its efficacy. Further studies are needed to correlate its structure with specific biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.